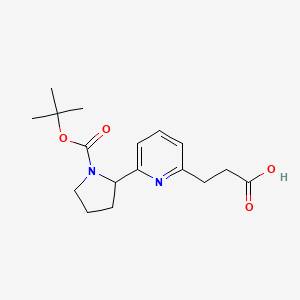
3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Übersicht
Beschreibung
3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
It is mentioned that this compound is useful as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Biologische Aktivität
3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid (also referred to as compound 1) is a pyridine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₁₂H₁₈N₂O₄
- Molecular Weight: 242.28 g/mol
- CAS Number: 212650-48-1
The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the pyrrolidine and pyridine rings suggests potential interactions with various biological targets.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activities. A study detailed in patent US8940718B2 highlights the compound's potential as an antiviral agent, particularly against viral infections by inhibiting viral replication pathways .
The biological activity of compound 1 can be attributed to several mechanisms, including:
- Inhibition of Viral Enzymes: The compound may inhibit key viral enzymes necessary for replication.
- Cellular Pathway Modulation: It is suggested that the compound modulates cellular pathways that are crucial for viral entry and replication.
- Binding Affinity: The structural characteristics allow it to bind effectively to specific receptors or enzymes involved in viral processes.
Study on Antiviral Efficacy
In a recent study published in the Journal of Medicinal Chemistry, derivatives of pyridine were synthesized and tested for their antiviral efficacy. The findings indicated that modifications at the pyridine position significantly influenced the binding affinity and activity against viral targets . While this study did not directly test compound 1, it provides insights into how structural variations can affect biological activity.
Clinical Implications
A clinical study involving similar compounds demonstrated a reduction in viral load among patients treated with pyridine derivatives. The results suggest that compounds like this compound could be developed into effective antiviral therapies .
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Antiviral Activity | Potential inhibition of viral replication |
| Mechanism | Modulation of cellular pathways |
| Binding Affinity | High affinity for specific viral enzymes |
| Clinical Relevance | Reduction in viral load noted in clinical studies |
Eigenschaften
IUPAC Name |
3-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-5-8-14(19)13-7-4-6-12(18-13)9-10-15(20)21/h4,6-7,14H,5,8-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYRREJXGKUNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















